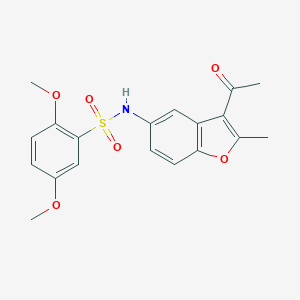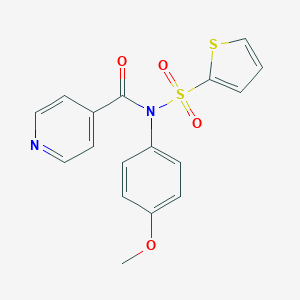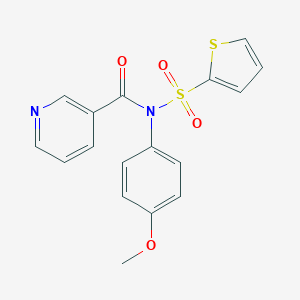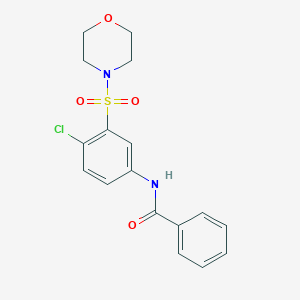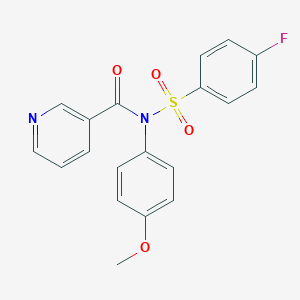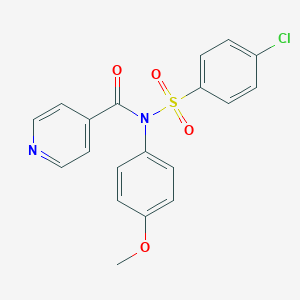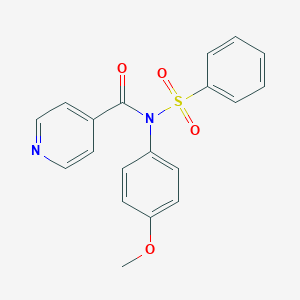![molecular formula C25H26N2O3S B280802 N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-8-QUINOLINESULFONAMIDE](/img/structure/B280802.png)
N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-8-QUINOLINESULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-8-QUINOLINESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a dibenzofuran moiety fused with a quinoline ring and a sulfonamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-8-QUINOLINESULFONAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Dibenzofuran Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzofuran core.
Introduction of the Quinoline Ring: The quinoline ring is introduced through a series of condensation reactions, often involving the use of aldehydes or ketones.
Sulfonamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-8-QUINOLINESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-8-QUINOLINESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-8-QUINOLINESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
- N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide
- N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide
- N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,5-dichlorobenzenesulfonamide
Uniqueness
N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-8-QUINOLINESULFONAMIDE is unique due to its specific combination of the dibenzofuran and quinoline moieties, which may confer distinct biological and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C25H26N2O3S |
|---|---|
分子量 |
434.6 g/mol |
IUPAC名 |
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C25H26N2O3S/c1-25(2,3)17-9-11-21-19(14-17)20-15-18(10-12-22(20)30-21)27-31(28,29)23-8-4-6-16-7-5-13-26-24(16)23/h4-8,10,12-13,15,17,27H,9,11,14H2,1-3H3 |
InChIキー |
ODYYALBVAZFORX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
正規SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethyl-2-oxo-6-benzo[cd]indolyl)sulfonyl]-N-(4-methoxyphenyl)-3-pyridinecarboxamide](/img/structure/B280721.png)
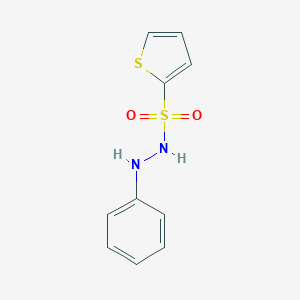
![2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]NAPHTHO[1,2-B]FURAN-3-CARBOXYLIC ACID](/img/structure/B280727.png)
![2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280729.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)

![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)
